2-Naphthalenecarboxylicacid, 3-hydroxy-7-sulfo-
Overview
Description
2-Naphthalenecarboxylicacid, 3-hydroxy-7-sulfo- is an organic compound with the molecular formula C11H8O6S and a molecular weight of 268.24262 . It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group, a hydroxyl group, and a sulfonic acid group on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 3-hydroxy-7-sulfo- typically involves the sulfonation of 2-naphthalenecarboxylic acid, followed by hydroxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, to introduce the sulfonic acid group. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylicacid, 3-hydroxy-7-sulfo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-naphthalenecarboxylic acid, 3-keto-7-sulfo-.
Reduction: Formation of 2-naphthalenemethanol, 3-hydroxy-7-sulfo-.
Substitution: Formation of derivatives with various functional groups replacing the sulfonic acid group.
Scientific Research Applications
2-Naphthalenecarboxylicacid, 3-hydroxy-7-sulfo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylicacid, 3-hydroxy-7-sulfo- involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its binding affinity and reactivity. These functional groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-hydroxy-
- 2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide
- 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester
Uniqueness
2-Naphthalenecarboxylicacid, 3-hydroxy-7-sulfo- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility in water and its ability to participate in various chemical reactions, making it valuable for diverse applications in research and industry .
Properties
IUPAC Name |
3-hydroxy-7-sulfonaphthalene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6S/c12-10-5-6-1-2-8(18(15,16)17)3-7(6)4-9(10)11(13)14/h1-5,12H,(H,13,14)(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJXVZBWNVXRHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935127 | |
Record name | 3-Hydroxy-7-sulfonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15509-36-1 | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-7-sulfo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002637647 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-7-sulfonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-7-sulfo-2-naphthoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT779Y4QSF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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